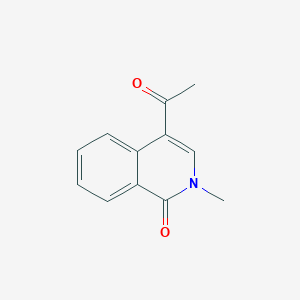![molecular formula C17H11N5O4 B5811087 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by the name of 'OTB' and is primarily used as a tool compound for the study of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide involves the binding of the compound to the target protein through non-covalent interactions. OTB has been shown to bind to the N-terminal domain of the tumor suppressor protein p53, which is a key regulator of cell cycle arrest and apoptosis. The binding of OTB to p53 has been shown to stabilize the protein and enhance its transcriptional activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate protein-protein interactions. OTB has been shown to enhance the binding affinity and specificity of IDPs for their binding partners. Additionally, OTB has also been shown to modulate the activity of p53, which is a key regulator of cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide in lab experiments include its high binding affinity and specificity for IDPs and its ability to modulate protein-protein interactions. However, there are also some limitations to using OTB in lab experiments. These include its low solubility in aqueous solutions and its potential for non-specific binding to other proteins.
Direcciones Futuras
There are many future directions for the study of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide. One potential area of research is the development of new derivatives of OTB with improved solubility and specificity for IDPs. Additionally, OTB could be used to study the interaction of IDPs with other proteins and small molecules. Finally, OTB could be used to study the role of IDPs in disease states, such as cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide involves a multi-step process. The first step involves the reaction of 7-hydroxy-4-chromenone with 2-bromoacetophenone to form a key intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring. Finally, the amide group is introduced by reacting the intermediate with benzoyl chloride. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide has been widely used in scientific research as a tool compound for the study of protein-protein interactions. This compound is particularly useful for the study of intrinsically disordered proteins (IDPs) that lack a defined three-dimensional structure. OTB can be used to probe the binding affinity, kinetics, and thermodynamics of IDP interactions with their binding partners. Additionally, OTB has also been used to study the interaction of IDPs with small molecules and other proteins.
Propiedades
IUPAC Name |
4-[5-(2-oxochromen-7-yl)oxytetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O4/c18-16(24)11-1-5-12(6-2-11)22-17(19-20-21-22)25-13-7-3-10-4-8-15(23)26-14(10)9-13/h1-9H,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWZYEFQAXVZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=NN=NN3C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
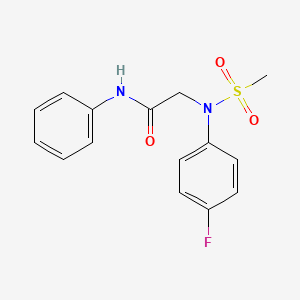
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
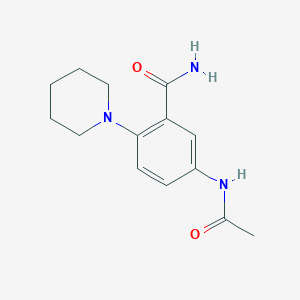
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
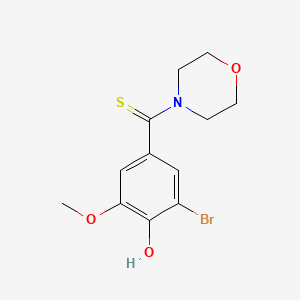
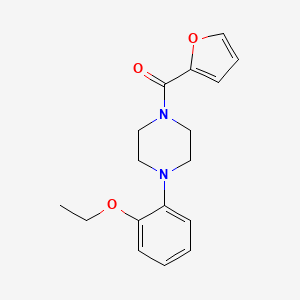
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
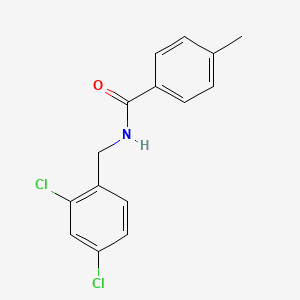
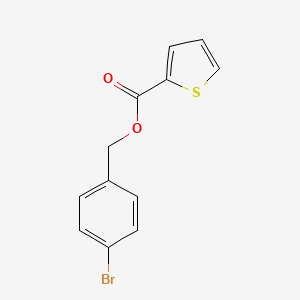
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)
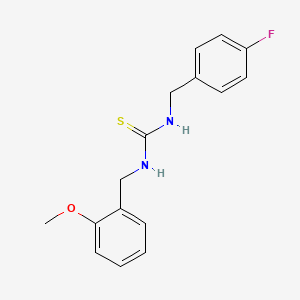
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)
